ethyl 4-[(4-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(4-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate is a heterocyclic compound with a complex architecture comprising three key motifs:
4-Chlorophenyl group: An aromatic substituent with electron-withdrawing chlorine, influencing lipophilicity and target interactions.
Triazolothiazole moiety: A fused bicyclic system (triazole-thiazole) with a hydroxy and methyl group at positions 6 and 2, respectively. This moiety is critical for electronic delocalization and bioactivity .
The compound’s synthesis likely involves multi-step reactions, such as cyclization to form the triazolothiazole core, followed by nucleophilic substitution or condensation to attach the piperazine and chlorophenyl groups. While explicit synthetic details are absent in the evidence, analogous routes (e.g., Vilsmeier-Haack cyclization in or hydrazine-based condensations in ) suggest plausible methodologies .
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-4-6-14(20)7-5-13)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLJQMQODZMDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(4-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Its structure incorporates a triazole-thiazole moiety, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, therapeutic potential, and relevant case studies.
Structural Overview
The compound can be broken down into several key components:
- Piperazine Core : A well-known scaffold in medicinal chemistry with diverse biological activities.
- Triazole and Thiazole Rings : These heterocycles are recognized for their antimicrobial and anticancer properties.
- Chlorophenyl Group : This substituent may enhance the lipophilicity and biological activity of the compound.
Antimicrobial Activity
The incorporation of the 1,2,4-triazole moiety in various compounds has been associated with significant antimicrobial properties. Studies have shown that triazole derivatives exhibit activity against a range of pathogens:
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| Triazole Derivatives | Antifungal | Candida albicans, Aspergillus fumigatus | |
| Triazole-thiazole Compounds | Antibacterial | Staphylococcus aureus, Escherichia coli |
Research indicates that compounds with similar structural features to this compound demonstrate potent antimicrobial activities. For instance, certain triazoles have shown minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant bacterial strains .
Anticancer Activity
The thiazole and triazole components are also linked to anticancer effects. Recent studies highlight the potential of triazole derivatives in cancer therapy:
| Compound | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Triazolo-thiadiazoles | HCT-116 (Colon Carcinoma) | 6.2 | |
| Triazole Derivatives | T47D (Breast Cancer) | 27.3 |
These findings suggest that this compound may possess significant anticancer properties due to its structural analogies with effective triazole-based agents.
Anti-inflammatory Properties
Compounds containing piperazine and thiazole rings have been investigated for their anti-inflammatory effects. A study demonstrated that certain derivatives could inhibit cyclooxygenase (COX) enzymes:
| Compound | COX Inhibition | IC50 Value (μM) | Reference |
|---|---|---|---|
| Piperazine Derivatives | COX-1 and COX-2 Inhibitors | Varies by derivative |
The potential of this compound to act as an anti-inflammatory agent warrants further investigation.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies exploring the biological activities of triazole and thiazole derivatives:
- Antimicrobial Efficacy : A study analyzed various triazole derivatives for their antibacterial properties against common pathogens. Compounds similar to this compound exhibited promising results with MIC values significantly lower than traditional antibiotics .
- Cancer Cell Studies : Research involving triazolo-thiadiazoles highlighted their effectiveness against multiple cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells positions them as potential candidates for drug development .
- Inflammation Models : Investigations into piperazine derivatives revealed their capacity to modulate inflammatory pathways effectively. The inhibition of COX enzymes indicates a mechanism through which these compounds can exert therapeutic effects .
Scientific Research Applications
Structural Overview
The compound features several key components that contribute to its biological activity:
- Piperazine Core : A well-established scaffold in medicinal chemistry known for its versatility and efficacy.
- Triazole and Thiazole Rings : These heterocycles are recognized for their antimicrobial and anticancer properties.
- Chlorophenyl Group : Enhances the lipophilicity and overall biological activity of the compound.
Antimicrobial Activity
Research indicates that the incorporation of a 1,2,4-triazole moiety significantly enhances antimicrobial properties. Compounds similar to ethyl 4-[(4-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate have shown promising results against various pathogens.
| Compound Type | Activity | Target Organisms | Reference |
|---|---|---|---|
| Triazole Derivatives | Antifungal | Candida albicans, Aspergillus fumigatus | |
| Triazole-Thiazole Compounds | Antibacterial | Staphylococcus aureus, Escherichia coli |
Studies have reported minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant bacterial strains, indicating potent antimicrobial activity.
Anticancer Activity
The triazole and thiazole components are also associated with anticancer effects. Recent studies have highlighted the potential of triazole derivatives in cancer therapy:
| Compound Type | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Triazolo-Thiadiazoles | HCT-116 (Colon Carcinoma) | 6.2 | |
| Triazole Derivatives | T47D (Breast Cancer) | 27.3 |
These findings suggest that this compound may possess significant anticancer properties due to its structural analogies with effective triazole-based agents.
Anti-inflammatory Properties
Compounds containing piperazine and thiazole rings have been investigated for their anti-inflammatory effects. A study demonstrated that certain derivatives could inhibit cyclooxygenase (COX) enzymes:
| Compound Type | COX Inhibition | IC50 Value (μM) | Reference |
|---|---|---|---|
| Piperazine Derivatives | COX-1 and COX-2 Inhibitors | Varies by derivative |
The potential of this compound to act as an anti-inflammatory agent warrants further investigation.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies exploring the biological activities of triazole and thiazole derivatives:
- Antimicrobial Efficacy : Various studies have analyzed triazole derivatives for their antibacterial properties against common pathogens. Compounds similar to this compound exhibited promising results with MIC values significantly lower than traditional antibiotics.
- Cancer Cell Studies : Research involving triazolo-thiadiazoles highlighted their effectiveness against multiple cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells positions them as potential candidates for drug development.
- Inflammation Models : Investigations into piperazine derivatives revealed their capacity to modulate inflammatory pathways effectively. The inhibition of COX enzymes indicates a mechanism through which these compounds can exert therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its substituents. Key structural analogs and their differences are summarized below:
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound increases lipophilicity (ClogP ≈ 3.5 estimated) compared to 3-fluorophenyl analogs (ClogP ≈ 3.0) .
- Triazole-Thiazole vs.
Pharmacological Profiles
- Antifungal Activity : highlights triazole-pyrazole hybrids as inhibitors of 14-α-demethylase, a cytochrome P450 enzyme critical in fungal ergosterol biosynthesis. The target compound’s triazolothiazole core may exhibit similar binding via nitrogen/sulfur interactions .
- Antimicrobial Potential: Compounds with chlorophenyl and triazole motifs (e.g., ) show broad-spectrum activity. The hydroxy group in the target compound may enhance solubility, improving bioavailability .
- Anticancer Applications : Pyrazole-triazole conjugates () demonstrate apoptosis-inducing effects. The piperazine moiety in the target compound could facilitate DNA intercalation or topoisomerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
